tert-Butyl (2-nitropyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-nitropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-11-8(6-7)13(15)16/h4-6H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAHTFOFNOBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| a. | Reductive amination of 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone with p-methoxybenzylamine | Methanol, lithium borohydride (2N in THF), 25°C to -78°C | Mixture of isomers IIa, IIb, IIc, IId (83% crude yield) |
| b. | Acylation of isomer mixture with di-tert-butyl dicarbonate | Methanol, purification by chromatography | Cis-isomers IIIa and IIIb mixture |
| c. | Hydrogenation reduction of cis-isomers | Palladium hydroxide carbon, methanol | Mixture of enantiomers IVa and IVb |
| d. | Boc deprotection under acidic conditions | Dioxane hydrochloride | Enantiomers Va and Vb |
| e. | Catalytic hydrogenolysis | Palladium on carbon, methanol | Enantiomers VIa and VIb |
| f. | Re-acylation with di-tert-butyl dicarbonate | Triethylamine, methanol | Enantiomers VIIa and VIIb |
| g. | Chiral preparative chromatography | - | Pure tert-butyl carbamate derivative VIIa |
This sequence emphasizes the use of reductive amination and selective acylation to introduce the tert-butyl carbamate group, followed by purification to isolate the desired stereoisomer.
Key Reaction Conditions and Notes
- Reductive Amination : Utilizes lithium borohydride in THF/methanol at low temperatures (-78°C to 25°C) to ensure selective amine formation without over-reduction.
- Acylation : Di-tert-butyl dicarbonate is the preferred Boc-protecting agent, typically carried out in methanol with base (e.g., triethylamine) to promote carbamate formation.
- Catalytic Hydrogenation : Palladium-based catalysts (Pd/C or Pd(OH)2/C) in methanol are used for nitro group reduction or hydrogenolysis steps.
- Purification : Chromatographic techniques, including chiral preparative chromatography, are essential to separate isomers and obtain high-purity product.
Comparative Data Table of Preparation Steps
| Parameter | Details/Conditions | Purpose/Outcome |
|---|---|---|
| Starting Material | 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone | Pyridine derivative precursor |
| Reductive Amination | LiBH4 (2N in THF), MeOH, 25°C to -78°C | Formation of amine intermediate |
| Acylation Agent | Di-tert-butyl dicarbonate, MeOH, triethylamine | Boc protection of amine |
| Reduction Catalyst | Pd(OH)2/C or Pd/C, MeOH | Reduction of nitro group or hydrogenolysis |
| Purification | Chromatography (normal and chiral) | Isolation of pure stereoisomers |
| Yield | ~83% (crude intermediate) | High yield in initial reductive amination |
Literature Insights on Related Carbamate Syntheses
- Friedel–Crafts alkylation and nitration have been used in related aromatic systems to install tert-butyl and nitro substituents selectively before carbamate formation.
- Carbamate protection and deprotection under acidic conditions are standard techniques for amine functional group manipulation in heterocyclic compounds.
- Multi-step syntheses often require careful control of reaction conditions to avoid over-nitration or unwanted side reactions.
Summary of Research Findings
- The preparation of this compound involves multi-step synthetic sequences with reductive amination, Boc protection, and catalytic hydrogenation as key steps.
- Lithium borohydride is effective for reductive amination under controlled temperature.
- Di-tert-butyl dicarbonate is the reagent of choice for Boc protection.
- Palladium catalysts enable selective reduction and hydrogenolysis.
- Chromatographic purification is critical for obtaining pure stereoisomers.
- The overall synthetic strategy is adaptable and can be optimized for yield and stereoselectivity.
This detailed overview integrates data from patent literature and related synthetic methodologies to provide a professional and authoritative guide on the preparation methods of this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-nitropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are typically employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
tert-Butyl (2-nitropyridin-4-yl)carbamate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, it has been utilized in synthesizing compounds that exhibit activity against various neurological conditions, thereby contributing to the advancement of therapeutic options.
Case Study: Neurological Drug Synthesis
In a study focused on developing new treatments for Alzheimer's disease, researchers synthesized derivatives of this compound to explore their inhibitory effects on acetylcholinesterase. The results demonstrated that certain derivatives significantly improved enzyme inhibition compared to existing drugs, highlighting the compound's potential in drug discovery .
Agricultural Chemistry
Formulation of Agrochemicals
The compound is also employed in formulating agrochemicals due to its low toxicity and high efficacy against pests. It provides effective pest control solutions while minimizing environmental impact, making it a preferred choice for sustainable agricultural practices.
Data Table: Efficacy of Agrochemical Formulations
| Compound | Application Area | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| This compound | Pest Control | 85 | Low |
| Other Conventional Pesticides | Pest Control | 70 | Moderate |
Material Science
Incorporation into Polymer Formulations
In material science, this compound is integrated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and automotive industries.
Case Study: Polymer Enhancement
A study demonstrated that adding this compound to polymer blends resulted in a 30% increase in thermal stability compared to standard formulations. This improvement allows for the development of materials that can withstand higher temperatures without degrading .
Analytical Chemistry
Reagent in Analytical Methods
The compound acts as a reagent in various analytical methods aimed at detecting and quantifying specific biomolecules. Its utility in drug testing and environmental monitoring underscores its importance in analytical chemistry.
Application Example: Biomolecule Detection
Researchers have utilized this compound in high-performance liquid chromatography (HPLC) methods to analyze pharmaceutical compounds in biological samples. The compound's stability under different conditions allows for accurate quantification of drugs and metabolites .
Biochemical Research
Studies on Enzyme Inhibition and Receptor Binding
In biochemical research, this compound is used to study enzyme inhibition and receptor binding interactions. These studies contribute significantly to understanding biochemical pathways and identifying potential therapeutic targets.
Case Study: Enzyme Inhibition Research
A recent investigation into the inhibition of specific enzymes involved in metabolic disorders revealed that derivatives of this compound exhibited potent inhibitory effects on target enzymes. This finding suggests its potential role as a lead compound for developing new therapeutics .
Mechanism of Action
The mechanism by which tert-Butyl (2-nitropyridin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The compound’s nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Heterocyclic Core Variations
Pyridine vs. Pyrimidine Derivatives
- tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS 849751-48-0): Structure: Replaces pyridine with pyrimidine (two nitrogen atoms in the ring). Molecular weight = 229.66 g/mol. Applications: Used in nucleoside analog synthesis and as a building block for antiviral agents .
tert-Butyl (4-methylpyridin-2-yl)carbamate (Compound I):
Aromatic vs. Aliphatic Carbamates
tert-Butyl (2-chloro-4-nitrophenyl)carbamate (CAS 1060801-16-2):
tert-Butyl piperidin-4-ylcarbamate (CAS 73874-95-0):
Substituent Effects on Reactivity and Stability
Molecular Weight and Physicochemical Properties
Biological Activity
Tert-Butyl (2-nitropyridin-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer therapeutics. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-nitropyridine derivatives with carbamates. These compounds are characterized by their aromatic nitro group, which contributes to their reactivity and biological activity. The structural formula can be represented as follows:
Neuroprotective Effects
Research indicates that aromatic carbamates, including those related to this compound, exhibit neuroprotective properties. A study demonstrated that certain derivatives can protect neuronal cells from apoptosis induced by etoposide, a chemotherapeutic agent known to induce cell death . The mechanism involves the modulation of the Bcl-2/Bax ratio, promoting an anti-apoptotic state and activating autophagy through beclin 1 induction.
Table 1: Neuroprotective Activity of Carbamate Derivatives
| Compound | Cell Viability (%) | Mechanism of Action |
|---|---|---|
| This compound | 42% | Bcl-2/Bax ratio modulation |
| Hexyl carbamate | 78% | Increased autophagy |
| Isobutyl carbamate | 63% | Reduced apoptotic signaling |
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. The structural features of pyridine derivatives make them suitable candidates for targeting various cancer pathways. For instance, they may interact with tropomyosin receptor kinases (Trk), which are implicated in cancer progression and neurodegenerative diseases .
Case Study: Trk Inhibition
In a targeted study on Trk inhibitors, compounds similar to this compound showed promise in inhibiting tumor growth in preclinical models. The inhibition of TrkA/B/C was associated with reduced cell proliferation and increased apoptosis in cancer cell lines .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Regulation : By increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic factors like Bax.
- Autophagy Induction : Activation of autophagic pathways through beclin 1 elevation enhances cell survival under stress conditions.
- Kinase Inhibition : Potential inhibition of kinases involved in cancer cell signaling pathways.
Safety Profile and Toxicity
While exploring the therapeutic potential, it is crucial to consider the safety profile. Some studies have reported that similar nitro-substituted compounds can exhibit cytotoxic effects at higher concentrations, necessitating careful dose optimization during therapeutic application .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-Butyl (2-nitropyridin-4-yl)carbamate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nitration of a pyridine precursor followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates .
- Catalysts : Triethylamine or DMAP accelerates Boc protection by deprotonating intermediates .
- Temperature : Nitration reactions often require controlled temperatures (0–25°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product.
Q. How can researchers ensure the purity of tert-Butyl (2-nitropyridin-4-yl)carbamate during synthesis?
- Methodological Answer :
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity ≥95% .
- Spectroscopic Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify nitro group position (δ ~8.5–9.0 ppm for pyridine protons) and Boc group integrity (δ ~1.4 ppm for tert-butyl) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) matching the theoretical m/z.
Q. What safety precautions are essential when handling intermediates with nitro groups?
- Methodological Answer :
- Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro compound vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes, as nitro derivatives can be irritants .
- Storage : Store in amber vials at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods optimize the nitration regioselectivity in tert-Butyl (2-nitropyridin-4-yl)carbamate synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and predict regioselectivity. Compare activation energies for nitration at C2 vs. C4 positions .
- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to identify low-energy pathways for nitro group placement .
- Machine Learning : Train models on existing pyridine nitration data to predict optimal conditions (e.g., HNO₃ concentration, solvent polarity).
Q. How do stability studies under varying pH and temperature conditions inform storage protocols for this compound?
- Methodological Answer :
- Accelerated Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 25°C; monitor decomposition via HPLC. Boc groups hydrolyze rapidly under acidic conditions (pH <3) .
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (typically >150°C for carbamates).
- Recommendations : Store at neutral pH and 4°C to maximize shelf life .
Q. What strategies resolve contradictions in reported yields for Boc protection steps?
- Methodological Answer :
- DoE (Design of Experiments) : Vary factors (solvent, catalyst loading, time) systematically to identify interactions affecting yield .
- In Situ Monitoring : Use FTIR or ReactIR to track Boc group formation in real time, minimizing side reactions (e.g., overprotection).
- Reproducibility Checks : Validate protocols across multiple labs, accounting for humidity (Boc₂O is moisture-sensitive) .
Q. How can researchers mitigate hazards when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Process Safety : Conduct calorimetry (e.g., RC1e) to assess exothermic risks during nitration .
- Continuous Flow Systems : Reduce thermal runaway risks by using microreactors for nitration and Boc protection steps .
- Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Data Analysis & Experimental Design
Q. What statistical approaches are effective in analyzing reaction parameter interactions for this compound?
- Methodological Answer :
- Multivariate Analysis : Apply PLS (Partial Least Squares) regression to correlate solvent polarity, temperature, and catalyst loading with yield .
- ANOVA : Test significance of factors (e.g., reaction time vs. temperature) using a factorial design.
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield and purity .
Q. How do spectroscopic artifacts (e.g., solvent peaks) complicate structural elucidation, and how can they be resolved?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Differentiate overlapping signals (e.g., pyridine vs. carbamate protons) .
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Dynamic NMR : Assess rotational barriers of the tert-butyl group to confirm conformational stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
